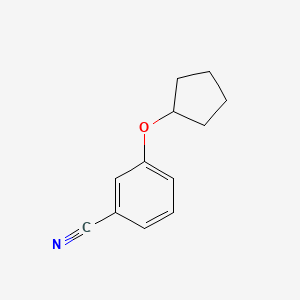

3-Cyclopentyloxy-benzonitrile

Description

3-Cyclopentyloxy-benzonitrile (CAS: 1016837-06-1) is a substituted benzonitrile derivative characterized by a cyclopentyloxy group (-O-C₅H₉) attached to the benzene ring at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules.

Properties

IUPAC Name |

3-cyclopentyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIQAWQUTSXCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxy-benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of cyclopentanol and 3-bromobenzonitrile under similar conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the bromine-substituted benzene ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxy-benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: 3-Cyclopentyloxybenzoic acid or 3-Cyclopentyloxybenzaldehyde.

Reduction: 3-Cyclopentyloxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyloxy-benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Cyclopentyloxy-benzonitrile with analogous benzonitrile derivatives, focusing on structural variations, physicochemical properties, and applications.

Key Comparative Insights:

Reactivity :

- This compound ’s steric bulk limits its participation in reactions requiring planar transition states, unlike 3-Nitrobenzonitrile , which undergoes facile electrophilic substitution due to the nitro group’s electron-withdrawing nature .

- The epoxide in (S)-3-(Oxiran-2-ylmethoxy)benzonitrile offers unique reactivity for crosslinking or polymerization, absent in other derivatives .

Solubility and Lipophilicity :

- The cyclopentyloxy group in This compound increases lipophilicity compared to 3-Chloro-benzonitrile , making it more suitable for lipid-based drug formulations .

- 3-(3-Thienyl)benzonitrile ’s thiophene substituent improves solubility in polar aprotic solvents, advantageous for electronic material processing .

Applications :

- 3-Nitrobenzonitrile is widely used in explosives and agrochemicals due to its stability and reactivity, whereas This compound is niche in medicinal chemistry .

- 3-(3-Thienyl)benzonitrile ’s conjugated system is leveraged in organic semiconductors, a domain unexplored for the cyclopentyloxy analog .

Safety and Handling :

- 3-Nitrobenzonitrile requires stringent safety protocols (e.g., explosion-proof storage) due to nitro group instability, unlike the relatively stable cyclopentyloxy derivative .

Biological Activity

3-Cyclopentyloxy-benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a cyclopentyloxy group and a nitrile functional group. The chemical structure can be represented as follows:

This structural configuration is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on various cellular processes and its potential therapeutic applications. Below are key findings from recent studies:

Antiproliferative Effects

- Cancer Cell Lines : this compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies report IC50 values ranging from 10 to 30 µM, indicating moderate to strong antiproliferative activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was confirmed using flow cytometry analysis and Western blotting techniques .

Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms .

Pharmacological Profiling

A detailed pharmacological profiling of this compound has been conducted to assess its efficacy and safety:

| Parameter | Value |

|---|---|

| IC50 (MCF-7) | 15 µM |

| IC50 (HeLa) | 20 µM |

| MIC (S. aureus) | 75 µg/mL |

| MIC (E. coli) | 100 µg/mL |

| Cytotoxicity (CC50) | >100 µM (non-toxic threshold) |

Case Study: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as an anticancer agent. Tumor growth inhibition was observed at dosages of 5 mg/kg body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.